molecular formula C5H4BrClN2 B114621 2-Bromo-3-chloropyridin-4-amine CAS No. 610277-13-9

2-Bromo-3-chloropyridin-4-amine

Cat. No.: B114621
CAS No.: 610277-13-9
M. Wt: 207.45 g/mol
InChI Key: PYLSHSLJQFMWOM-UHFFFAOYSA-N
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Description

2-Bromo-3-chloropyridin-4-amine is an organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a chlorine atom at the third position, and an amino group at the fourth position on the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It’s known that this compound is aCYP1A2 inhibitor , which suggests that it may interact with the cytochrome P450 family of enzymes, specifically CYP1A2. These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.

Pharmacokinetics

The pharmacokinetic properties of 2-Bromo-3-chloropyridin-4-amine include high gastrointestinal absorption and the ability to permeate the blood-brain barrier . Its Log Po/w values indicate moderate lipophilicity, which can influence its distribution within the body .

Biochemical Analysis

Biochemical Properties

It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2

Molecular Mechanism

It is known to inhibit CYP1A2 , which could potentially lead to changes in gene expression and enzyme activity

Metabolic Pathways

It is known to inhibit CYP1A2 , which could potentially impact various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3-chloropyridin-4-amine can be synthesized through several methods. One common method involves the halogenation of 4-aminopyridine. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-chloropyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloropyridin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

2-bromo-3-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLSHSLJQFMWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355831
Record name 2-bromo-3-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610277-13-9
Record name 2-bromo-3-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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